AMPK activator 6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AMPK activator 6 is a compound known for its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK plays a crucial role in balancing nutrient supply with energy demand by coordinating metabolic pathways. Activation of AMPK has been associated with favorable physiological outcomes, making it a potential therapeutic target for various human diseases, including metabolic syndrome and cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of AMPK activator 6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions for this compound are proprietary and may vary depending on the manufacturer. general synthetic strategies for AMPK activators often involve the use of small molecules that mimic cellular AMP, triggering a conformational change in the AMPK complex .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards. Specific details of the industrial production methods are often proprietary and not publicly disclosed.

Análisis De Reacciones Químicas

Types of Reactions

AMPK activator 6 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Aplicaciones Científicas De Investigación

AMPK activator 6 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the activation and regulation of AMPK in various chemical reactions.

Biology: Investigated for its role in cellular energy homeostasis and its effects on metabolic pathways.

Medicine: Explored as a potential therapeutic agent for treating metabolic disorders, cancer, and other diseases.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting AMPK .

Mecanismo De Acción

AMPK activator 6 exerts its effects by binding to the AMPK complex and triggering a conformational change that allows further activation by phosphorylation of a specific threonine residue (Thr-172) in the catalytic subunit. This activation leads to the upregulation of catabolic pathways and the downregulation of anabolic pathways, ultimately increasing ATP production and maintaining cellular energy balance .

Comparación Con Compuestos Similares

Similar Compounds

Metformin: An indirect AMPK activator commonly used to treat type 2 diabetes.

Phenformin: Another indirect AMPK activator with similar effects to metformin.

PF-739: A direct pan-activator of AMPK with a slightly higher affinity towards certain isoforms.

Uniqueness of AMPK Activator 6

This compound is unique in its specific mechanism of action and its potential therapeutic applications. Unlike indirect activators such as metformin and phenformin, this compound directly binds to the AMPK complex, leading to a more targeted and efficient activation. This specificity makes it a promising candidate for the development of new therapeutic agents targeting AMPK .

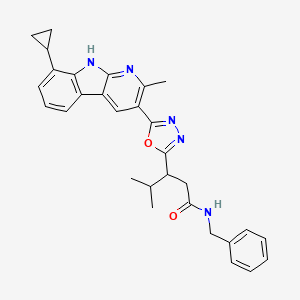

Propiedades

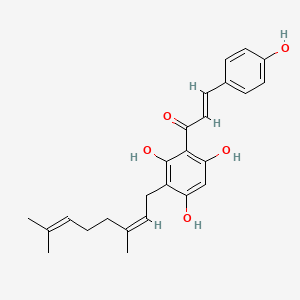

Fórmula molecular |

C25H28O5 |

|---|---|

Peso molecular |

408.5 g/mol |

Nombre IUPAC |

(E)-1-[3-[(2Z)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C25H28O5/c1-16(2)5-4-6-17(3)7-13-20-22(28)15-23(29)24(25(20)30)21(27)14-10-18-8-11-19(26)12-9-18/h5,7-12,14-15,26,28-30H,4,6,13H2,1-3H3/b14-10+,17-7- |

Clave InChI |

GVXVZXDPRNGAOE-KWNFNVPNSA-N |

SMILES isomérico |

CC(=CCC/C(=C\CC1=C(C(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)O)/C)C |

SMILES canónico |

CC(=CCCC(=CCC1=C(C(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

pyrimidine-2,4-dione](/img/structure/B12398814.png)

![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)

![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B12398864.png)

![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)

![2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398872.png)

![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12398877.png)